2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid
Description
Systematic IUPAC Name Derivation
The IUPAC name of this compound is derived through a hierarchical analysis of its structural components. The parent chain is identified as propanoic acid (three-carbon carboxylic acid), with substituents prioritized according to Cahn-Ingold-Prelog rules.
- Core backbone : Propanoic acid (carbon 1: carboxylic acid; carbon 2: amino group; carbon 3: hydroxyl and pyridinyl substituents).
- Substituents :
- Carbon 2 : An amino group protected by a benzyloxycarbonyl (Cbz) group, yielding {[(benzyloxy)carbonyl]amino}.
- Carbon 3 : A hydroxyl group (hydroxy) and a 6-bromopyridin-3-yl moiety.
The bromopyridine substituent is named as 6-bromopyridin-3-yl , indicating a bromine atom at position 6 of the pyridine ring, which is attached to carbon 3 of the propanoic acid backbone. The hydroxyl group is listed first due to alphabetical precedence, followed by the pyridinyl group.
Final IUPAC Name :
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-bromopyridin-3-yl)propanoic acid.
Molecular Formula : C₁₆H₁₅BrN₂O₅.
Molecular Weight : 395.20 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅BrN₂O₅ |
| Molecular Weight | 395.20 g/mol |
| SMILES Notation | O=C(NC(C(=O)O)C(O)c1ccc(Br)nc1)OCc1ccccc1 |
Functional Group Analysis
The compound harbors four key functional groups, each contributing distinct chemical reactivity:
Benzyloxycarbonyl (Cbz)-Protected Amino Group :
6-Bromopyridin-3-yl Group :
Hydroxyl Group :
Carboxylic Acid :
Functional Group Interplay :
The Cbz group sterically shields the amino group, while the bromopyridine and carboxylic acid moieties introduce polar and reactive sites. This combination suggests utility as a synthetic intermediate in medicinal chemistry.
Stereochemical Considerations of the 3-Hydroxypropanoic Acid Moiety
Carbon 3 of the propanoic acid backbone is a stereogenic center , bonded to four distinct groups:
- Hydroxyl (-OH)
- 6-Bromopyridin-3-yl
- Amino-Cbz group (via carbon 2)
- Carboxylic acid (-COOH)
Configuration Analysis :
- Using Cahn-Ingold-Prelog priorities:
- The absolute configuration (R or S) depends on the spatial arrangement. For example, if the hydroxyl group occupies the counterclockwise position in the highest-priority plane, the configuration is S.
Synthetic Implications :
- Racemic mixtures may form unless chiral catalysts or enantioselective synthetic routes are employed.
- The stereochemistry could influence biological activity if the compound interacts with chiral biomolecules.
Stereochemical Data :
| Stereocenter | Groups (Priority Order) | Potential Configurations |
|---|---|---|
| Carbon 3 | BrPy > COOH > Cbz-NH > OH | R or S |
Properties
Molecular Formula |
C16H15BrN2O5 |
|---|---|
Molecular Weight |
395.20 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H15BrN2O5/c17-12-7-6-11(8-18-12)14(20)13(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-8,13-14,20H,9H2,(H,19,23)(H,21,22) |
InChI Key |
AVAULUZZEGVSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CN=C(C=C2)Br)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathway via Suzuki-Miyaura Cross-Coupling
This method utilizes palladium-catalyzed coupling to construct the 6-bromopyridin-3-yl moiety. Key steps include:
- Reagents :
- 6-Bromo-3-pyridinylboronic acid (or pinacol ester)
- Benzyloxycarbonyl (Cbz)-protected amino acid precursor
- Pd(PPh₃)₄ or PdCl₂(dppf) as catalyst
- K₂CO₃ or Na₂CO₃ as base
- Conditions :
- Solvent systems: Toluene/water (4:1) or DMF/water (3:1)
- Temperature: 50–95°C
- Reaction time: 12–16 hours
| Component | Quantity/Parameter |
|---|---|
| 6-Bromopyridin-3-ylboronic acid | 1.2 equiv |
| Cbz-protected glycine derivative | 1.0 equiv |
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 3.0 equiv |
| Solvent | Toluene/water (20 mL/5 mL) |
| Yield | 73–82% |
Post-coupling, hydrolysis of the ester intermediate (e.g., ethyl or tert-butyl ester) under acidic conditions (HCl/THF or TFA/DCM) yields the target propanoic acid.
Stereoselective Hydroxylation and Protection
The 3-hydroxy group is introduced via asymmetric oxidation or diastereoselective hydroxylation:
- Oxidation Agent : Sharpless asymmetric dihydroxylation conditions (AD-mix-β, (DHQ)₂PHAL ligand).
- Protection : Sequential Cbz-group installation using benzyl chloroformate in dichloromethane (DCM) with NaHCO₃.
- Reaction :
α-Hydroxy glycinate + SOCl₂ → Chloroacetate intermediate Chloroacetate + Cbz-Cl → Cbz-protected amino acid
- Yield : 73% over two steps.
Benzylation and Functional Group Manipulation
Adapted from taxane side-chain synthesis, this method employs:
- Benzylation : NaH-mediated O-benzylation of a hydroxy precursor in THF.
- Deprotection : Selective removal of tert-butoxycarbonyl (Boc) groups using HCl/dioxane.
| Step | Conditions | Yield |
|---|---|---|
| Benzylation | NaH, BnBr, THF, 0°C → RT | 89% |
| Acidic hydrolysis | HCl (conc.), EtOH, reflux | 95% |
Comparative Analysis of Methods
Industrial-Scale Synthesis Considerations
- Catalyst Recycling : Pd recovery systems (e.g., silica-immobilized Pd) reduce costs.
- Purity Control : HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures >99% purity.
- Byproduct Management : Bromopyridinyl boronic acid residuals removed via activated charcoal filtration.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of a pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromopyridine moiety can interact with aromatic residues in the enzyme’s active site, while the hydroxypropanoic acid backbone may form hydrogen bonds with key amino acids.
Comparison with Similar Compounds
Brominated Pyridine vs. Methoxyphenyl
The 6-bromopyridin-3-yl group in the target compound contrasts with the 3-methoxyphenyl group in . Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group in acts as an electron-donating substituent, directing electrophilic aromatic substitution to specific positions .
Hydroxyl vs. Methoxy/Amino Groups
The hydroxyl group in the target compound increases hydrophilicity compared to the methoxy group in or the free amino group in . This may improve aqueous solubility but reduce membrane permeability. The unprotected amino group in makes it prone to oxidation or undesired nucleophilic reactions .
Cbz Protection
The Cbz group in the target compound and serves as a temporary protective moiety for amines, preventing unwanted side reactions during synthesis. However, its acid-labile nature requires careful handling in acidic conditions compared to the unprotected amino group in .
Research and Commercial Relevance
- : Discontinued commercial availability of 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid suggests challenges in synthesis or niche applications. Its lack of protection limits its utility in multi-step syntheses compared to the Cbz-protected target compound .
- However, its lack of bromine reduces opportunities for diversification .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid (commonly referred to as compound 1) is a complex organic molecule notable for its potential biological activities. With a molecular formula of C16H15BrN2O5 and a molecular weight of approximately 395.20 g/mol, this compound features a benzyloxycarbonyl group, a hydroxyl group, and a brominated pyridine moiety, which contribute to its pharmacological properties. This article aims to synthesize existing research findings on the biological activity of compound 1, focusing on its enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
The structural complexity of compound 1 allows it to interact with various biological targets. The presence of the bromine atom in the pyridine ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN2O5 |
| Molecular Weight | 395.20 g/mol |
| CAS Number | 2059932-94-2 |
Research indicates that compound 1 exhibits significant biological activity primarily through enzyme inhibition and receptor modulation. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Enzyme Inhibition
Compounds structurally similar to compound 1 have shown promise as inhibitors of key metabolic enzymes. For instance, studies have demonstrated that derivatives of hydroxypropanoic acids can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. The unique structural features of compound 1 may confer similar inhibitory properties, warranting further investigation.
Receptor Modulation
Additionally, compound 1 may act as a modulator of various receptors. Research has highlighted the importance of pyridine derivatives in influencing G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses . The binding affinity of compound 1 to these receptors could provide insights into its potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to compound 1. Below are key findings from recent research:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of benzyloxycarbonyl derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative effects against lymphoblastic leukemia and breast cancer cells, suggesting that compound 1 may also possess anticancer properties .
- Pharmacological Screening : In silico studies have been conducted to evaluate the potential of compounds like compound 1 as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These studies utilized molecular docking simulations to predict binding affinities and interactions at the active sites of target enzymes . Compound 1's structural features make it a candidate for further pharmacological exploration.
- Comparative Analysis : A comparative analysis with other benzyloxycarbonyl amino acids revealed that similar compounds showed varying degrees of enzyme inhibition and receptor modulation. This highlights the necessity for detailed structure-activity relationship (SAR) studies on compound 1 to elucidate its specific biological effects .
Q & A
Q. What are the recommended synthetic strategies for achieving high yields of this compound?
- Methodological Answer: Synthesis optimization can be approached via:
Controlled copolymerization : Use initiators like ammonium persulfate (APS) under inert atmospheres to minimize side reactions, as demonstrated in analogous protected amino acid syntheses .
Flow chemistry systems : Implement design-of-experiments (DoE) principles to optimize parameters (e.g., temperature, reagent stoichiometry), as shown in diazo compound syntheses .
Intermediate utilization : Start with β-amino acid precursors (e.g., 3-(pyridinyl)acrylic acid derivatives) followed by stereoselective hydroxylation, leveraging protocols for similar pyridine-containing intermediates .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : 1H/13C NMR to confirm the Cbz-protected amine, bromopyridine substitution, and hydroxypropanoic acid backbone .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for bromine isotope signatures .
- IR spectroscopy : Identify carbonyl stretches (Cbz carbamate: ~1700 cm⁻¹; carboxylic acid: ~2500-3300 cm⁻¹) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer: Key stability considerations include:
- Storage : Tightly sealed containers in cool (2–8°C), dry, ventilated environments to prevent hydrolysis or oxidation .
- Incompatibilities : Avoid strong oxidizers, heat sources (>40°C), and static electricity, which may degrade the bromopyridine moiety .
- Handling : Use nitrile gloves, chemical goggles, and NIOSH-approved respirators to minimize inhalation/contact risks .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis of the β-hydroxy amino acid core?
- Methodological Answer: Address stereochemical challenges via:
Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers, as applied to β-amino acid derivatives .
Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for hydroxylation steps, leveraging precedents in β-hydroxy acid synthesis .
Enzymatic resolution : Hydrolases (e.g., lipases) can selectively hydrolyze one enantiomer of ester intermediates .
Q. How to resolve contradictions in reported hydrolysis rates under varying pH conditions?
- Methodological Answer: Systematic experimental design is critical:
pH-dependent kinetics : Use buffer systems (pH 2–12) to monitor degradation via HPLC, noting instability in alkaline conditions due to Cbz-group cleavage .
DOE optimization : Apply response surface methodology to model interactions between pH, temperature, and ionic strength, as demonstrated in flow chemistry studies .
Mechanistic probes : Isotope labeling (18O) or LC-MS/MS can track hydrolysis pathways (e.g., lactonization vs. decarboxylation) .
Q. What computational tools predict this compound’s interactions with biological targets?
- Methodological Answer: Computational strategies include:
Molecular docking : Use AutoDock Vina with PyMOL to model binding to pyridine-recognizing enzymes (e.g., kinases), guided by PubChem’s 3D conformer data .
MD simulations : Simulate solvation effects in water/DMSO mixtures to assess membrane permeability (logP calculated via XlogP3: ~1.2) .
QSAR modeling : Correlate substituent effects (e.g., bromine vs. fluorine) with bioactivity using datasets from analogous pyridinylpropanoic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
